molecular formula C16H25N3O5S B12890949 5-(Aminosulphonyl)-N-((1-ethyl-2-pyrrolidinyl)methyl)-2,3-dimethoxybenzamide CAS No. 80623-13-8

5-(Aminosulphonyl)-N-((1-ethyl-2-pyrrolidinyl)methyl)-2,3-dimethoxybenzamide

Cat. No.: B12890949
CAS No.: 80623-13-8
M. Wt: 371.5 g/mol
InChI Key: VTFRBNGFKHGVAV-UHFFFAOYSA-N
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Description

N-((1-Ethylpyrrolidin-2-yl)methyl)-2,3-dimethoxy-5-sulfamoylbenzamide is a complex organic compound that features a pyrrolidine ring, a benzamide core, and several functional groups including methoxy and sulfamoyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-Ethylpyrrolidin-2-yl)methyl)-2,3-dimethoxy-5-sulfamoylbenzamide typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols or amino acids.

    Attachment of the Ethyl Group: The ethyl group is introduced via alkylation reactions, often using ethyl halides under basic conditions.

    Formation of the Benzamide Core: The benzamide core is synthesized by reacting an appropriate benzoyl chloride with an amine.

    Introduction of Methoxy Groups: Methoxy groups are typically introduced via methylation reactions using methyl iodide or dimethyl sulfate.

    Attachment of the Sulfamoyl Group: The sulfamoyl group is introduced through sulfonation reactions, often using sulfamoyl chloride.

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity, and ensuring compliance with safety and environmental regulations. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the benzamide core, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-((1-Ethylpyrrolidin-2-yl)methyl)-2,3-dimethoxy-5-sulfamoylbenzamide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in studies involving enzyme inhibition and receptor binding.

    Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-((1-Ethylpyrrolidin-2-yl)methyl)-2,3-dimethoxy-5-sulfamoylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or agonist, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-((1-Methylpyrrolidin-2-yl)methyl)-2,3-dimethoxy-5-sulfamoylbenzamide
  • N-((1-Ethylpyrrolidin-2-yl)methyl)-2,3-dimethoxy-5-sulfamoylbenzoate

Uniqueness

N-((1-Ethylpyrrolidin-2-yl)methyl)-2,3-dimethoxy-5-sulfamoylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both methoxy and sulfamoyl groups, along with the pyrrolidine ring, allows for diverse interactions with biological targets, making it a versatile compound in medicinal chemistry.

Properties

CAS No.

80623-13-8

Molecular Formula

C16H25N3O5S

Molecular Weight

371.5 g/mol

IUPAC Name

N-[(1-ethylpyrrolidin-2-yl)methyl]-2,3-dimethoxy-5-sulfamoylbenzamide

InChI

InChI=1S/C16H25N3O5S/c1-4-19-7-5-6-11(19)10-18-16(20)13-8-12(25(17,21)22)9-14(23-2)15(13)24-3/h8-9,11H,4-7,10H2,1-3H3,(H,18,20)(H2,17,21,22)

InChI Key

VTFRBNGFKHGVAV-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCC1CNC(=O)C2=C(C(=CC(=C2)S(=O)(=O)N)OC)OC

Origin of Product

United States

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